3-Methoxy-3'-nitro-1,1'-biphenyl
Overview
Description
3-Methoxy-3’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.231 g/mol It is a biphenyl derivative where one phenyl ring is substituted with a methoxy group (-OCH₃) and the other with a nitro group (-NO₂)
Preparation Methods
The synthesis of 3-Methoxy-3’-nitro-1,1’-biphenyl typically involves the nitration of 3-methoxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position . Industrial production methods may involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Scientific Research Applications
3-Methoxy-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-nitro-1,1’-biphenyl depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to cytotoxic effects . The methoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Methoxy-3’-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2’-Methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid: This compound has an additional carboxylic acid group, which can significantly alter its chemical properties and applications.
3-Nitrobiphenyl:
3-Methoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDMCFOTCDUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563968 | |
Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128923-93-3 | |
Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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